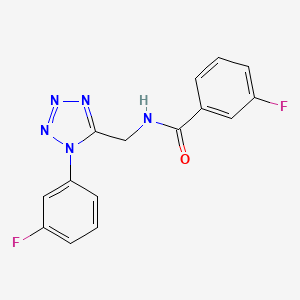

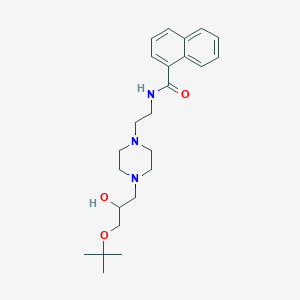

![molecular formula C9H9NO3S B2497996 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 29488-99-1](/img/structure/B2497996.png)

2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS Registry Numbers® .

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. For example, a synthesis could involve a Knoevenagel condensation followed by an intramolecular aza-Wittig reaction .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. For example, the compound might undergo reactions with N-bromosuccinimide (NBS) in DMSO under microwave irradiation .科学的研究の応用

Organic Light-Emitting Devices (OLEDs)

The molecular design of 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide has been explored for non-doped blue OLEDs. Researchers have synthesized twisted dihydrobenzodioxin phenanthroimidazole derivatives based on this compound. These derivatives exhibit efficient up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process. The resulting OLEDs emit blue light (450 nm) with impressive performance metrics, including luminance, power efficiency, external quantum efficiency, and current efficiency .

Synthesis of Naphthalene and Fluorene Derivatives

In the realm of medicinal chemistry, 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide has been utilized as a precursor for synthesizing naphthalene, dihydrobenzodioxine, and fluorene derivatives. These compounds, with extended side chains, were evaluated as ligands for CB1 and CB2 receptors. Notably, some derivatives showed submicromolar affinity and selectivity toward CB2 receptors .

Oxathiin Synthesis

Researchers have employed 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide in the synthesis of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols. The reaction involves aryloxymethylthiiranes and N-bromosuccinimide (NBS) under microwave irradiation. This route offers advantages such as simplified synthetic processes, fewer side reactions, and increased yield with higher purity .

作用機序

Safety and Hazards

特性

IUPAC Name |

1,1-dioxo-3,5-dihydro-2H-1λ6,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c11-9-5-6-14(12,13)8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHBVKSPACBKMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2497914.png)

![7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2497917.png)

![2-(4-ethoxyphenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2497919.png)

![1-[5-Bromo-2-(propan-2-yloxy)phenyl]-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione](/img/structure/B2497926.png)

![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)